

Technical Guide: Discovery and Development of Synthetic CCK Agonists

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Compound of Interest

Compound Name: 28-Mephe-31-N-meile-cck (26-33)

CAS No.: 154336-13-7

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Executive Summary & Mechanistic Foundation

The development of synthetic Cholecystokinin (CCK) agonists represents a high-stakes endeavor in metabolic and diagnostic pharmacology.[1] While native CCK is a potent regulator of satiety (via CCK1R) and anxiety/gastric acid (via CCK2R), its therapeutic utility is nullified by rapid enzymatic degradation (

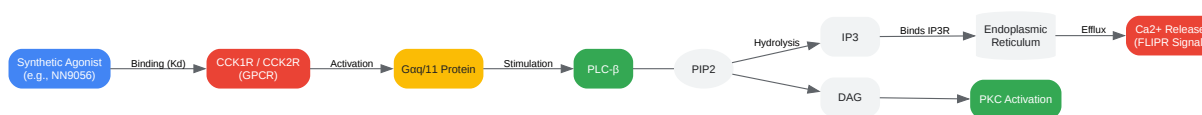
mins) and poor bioavailability.

Successful synthetic agonists must navigate a complex landscape: mimicking the C-terminal tetrapeptide pharmacophore (Trp-Met-Asp-Phe-NH₂) while achieving metabolic stability and subtype selectivity. Current development has pivoted from simple orthosteric agonists—which failed in obesity clinical trials due to rapid tachyphylaxis—toward long-acting acylated peptides (e.g., NN9056) and Positive Allosteric Modulators (PAMs).

Receptor Signaling Architecture

Both CCK1R (Alimentary) and CCK2R (Brain) are Class A GPCRs predominantly coupling to the

family. Agonist binding triggers a bifurcating signal transduction pathway essential for functional screening.



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Figure 1: Canonical Gq-coupled signaling pathway utilized in functional high-throughput screening (HTS).

Medicinal Chemistry: From Peptides to Small Molecules

The structural evolution of CCK agonists follows three distinct generations.

Generation 1: Peptidomimetics

Native CCK-8 serves as the template. Modifications focus on protecting the N-terminus and replacing oxidation-prone Methionine.

- Key Modification: Substitution of Met28/31 with Norleucine (Nle) or Threonine prevents oxidation without sacrificing potency.
- Sulfation: The sulfated tyrosine (Tyr-SO₃H) is critical for CCK1R affinity but less so for CCK2R. Desulfated analogs often lose CCK1 selectivity.

Generation 2: Benzodiazepine Derivatives (Small Molecules)

Merck's discovery of Asperlicin (a non-peptide antagonist) led to the synthesis of benzodiazepine analogs.

- The "Agonist Trigger": While most benzodiazepines (e.g., Devazepide) are antagonists, specific modifications convert them to agonists.
- GI181771X: A seminal molecule where an N1-isopropyl group acts as the switch, interacting with Leu7.39 in the receptor transmembrane domain to trigger activation rather than blockade [1].

Generation 3: Acylated Long-Acting Peptides

Inspired by GLP-1 agonists (Liraglutide), modern CCK agonists utilize fatty acid conjugation to bind albumin, extending half-life from minutes to hours.

- NN9056: A selective CCK1R agonist modified with a C18 diacid fatty acid chain.[2] It shows high selectivity and prolonged action but caused pancreatic histological changes in primates, halting development [2].

Table 1: Comparative Profile of Key Agonist Classes

Class	Representative Compound	Selectivity	Half-Life	Key Limitation
Native Peptide	CCK-8S	CCK1 = CCK2	< 2 min	Rapid proteolysis
Small Molecule	GI181771X	CCK1 > CCK2	~2-4 hrs	Poor solubility, species differences
Acylated Peptide	NN9056	CCK1 >>> CCK2	~113 hrs (pig)	Pancreatic toxicity risks
Small Molecule	SR146131	CCK1 Preferring	Moderate	Low oral bioavailability

Validated Experimental Protocols

To ensure data integrity, a dual-assay approach is mandatory: Radioligand Binding (Affinity) and Calcium Mobilization (Efficacy).

Protocol A: Competitive Radioligand Binding Assay

Purpose: Determine

values to assess receptor affinity and selectivity.

Materials:

- Membranes: HEK293 or CHO-K1 cells stably expressing human CCK1R or CCK2R.
- Radioligand: [³H]-CCK-8 (sulfated) (2000 Ci/mmol). Note: Avoid tritiated ligands if high sensitivity is required.
- Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA (protease free), pH 7.4. Critical: BSA prevents peptide adsorption to plastics.

Workflow:

- Preparation: Thaw membranes and homogenize in assay buffer. Dilute to 5–10 µg protein/well.
- Incubation: In 96-well plates, add:
 - 50 µL Test Compound (10 concentrations, 10 pM – 10 µM).
 - 50 µL [³H]-CCK-8 (~0.1 nM final).
 - 100 µL Membrane suspension.
- Equilibrium: Incubate for 60 mins at 25°C.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) using a cell harvester. PEI reduces non-specific binding.
- Quantification: Wash 3x with ice-cold buffer. Count radioactivity via gamma counter.
- Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

Protocol B: FLIPR Calcium Mobilization Assay (Functional)

Purpose: Determine

and Intrinsic Activity (

).

Materials:

- Cells: CHO-K1-CCK1R (Gq coupled).
- Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
- Instrument: FLIPR Tetra or Hamamatsu FDSS.

Workflow:

- Seeding: Plate cells at 10,000/well in black-wall/clear-bottom 384-well plates. Incubate overnight.
- Dye Loading: Remove media. Add 20 μ L Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid).
 - Mechanistic Note: Probenecid (2.5 mM) is mandatory to inhibit the anion exchange transporter, preventing dye leakage from the cytosol [3].
- Incubation: 60 mins at 37°C.
- Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
- Agonist Injection: Inject 10 μ L of 3x concentrated test compound.
- Readout: Monitor fluorescence peak for 120 seconds.
- Data Normalization: Calculate

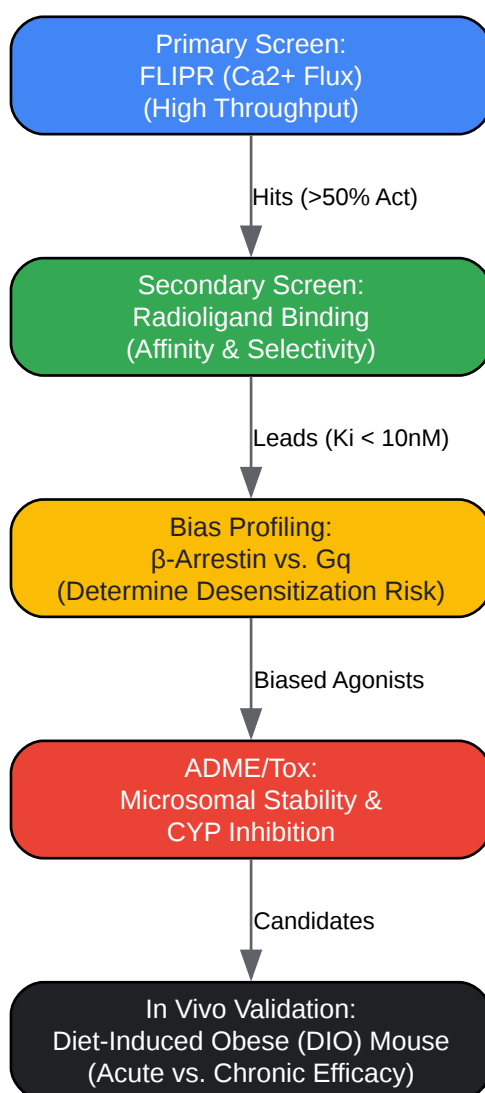
or Max-Min RFU. Normalize to reference agonist (100 nM CCK-8).

Screening Strategy & Future Directions

The high failure rate of CCK agonists in obesity trials (due to lack of sustained weight loss >5%) necessitates a revised screening funnel.

The Screening Funnel

Modern discovery does not stop at agonism; it screens for bias and allosteric modulation.



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Figure 2: Integrated screening funnel prioritizing biased signaling to reduce receptor desensitization.

The Pivot: PAMs and Dual Agonists

Monotherapy with full orthosteric agonists causes rapid receptor internalization (tachyphylaxis).

- Positive Allosteric Modulators (PAMs): Compounds that bind distinct sites (e.g., transmembrane) to potentiate endogenous CCK signaling only when food is present, preserving natural rhythmicity and reducing desensitization [4].
- Dual Agonists: Chimeras targeting GLP-1R and CCK1R simultaneously.[3] The GLP-1 component provides baseline metabolic control, while CCK1 agonism adds synergistic satiety signaling.

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